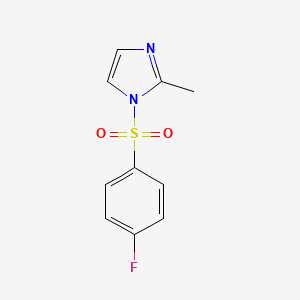

1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-2-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2S/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEISNBFJQBVQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355629 | |

| Record name | 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55263-52-0 | |

| Record name | 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 4 Fluoro Benzenesulfonyl 2 Methyl 1h Imidazole and Its Analogues

Retrosynthetic Analysis and Key Disconnections for the Imidazole (B134444) and Sulfonyl Moieties

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole, two primary retrosynthetic disconnections are considered.

The most direct and common disconnection is at the N-S bond, which links the imidazole and the benzenesulfonyl groups. This approach simplifies the molecule into two key synthons: the 2-methylimidazole (B133640) anion (or its neutral form) and a 4-fluorobenzenesulfonyl cation equivalent. These synthons correspond to the readily available starting materials, 2-methyl-1H-imidazole and 4-fluorobenzenesulfonyl chloride, respectively. This strategy is often preferred due to the high reliability and predictability of N-sulfonylation reactions.

An alternative disconnection strategy involves breaking the bonds that form the imidazole ring itself. researchgate.net This approach is more complex but offers greater flexibility for creating diverse analogues. In this scenario, one of the components used in the ring-forming reaction would already contain the 4-fluorobenzenesulfonyl moiety. For instance, a primary amine functionalized with the sulfonyl group could be condensed with other reagents to construct the heterocyclic ring in the final steps of the synthesis. organic-chemistry.org

Direct Synthesis Approaches to 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole

Direct synthesis focuses on the assembly of the target molecule from its immediate precursors. The choice of method depends on factors such as starting material availability, desired yield, and scalability.

The most prevalent method for synthesizing 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole is the direct sulfonylation of 2-methyl-1H-imidazole. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the electrophilic sulfur atom of a 4-fluorobenzenesulfonyl derivative, typically 4-fluorobenzenesulfonyl chloride.

The reaction is generally carried out in an inert solvent in the presence of a base. The base, such as triethylamine or sodium hydride, serves to deprotonate the N-H of the imidazole, increasing its nucleophilicity and facilitating the reaction. nih.gov The resulting imidazolide anion then readily reacts with 4-fluorobenzenesulfonyl chloride to form the desired N-S bond, yielding the final product.

General Reaction Scheme:

(Note: This is a representative image. The actual reaction would involve 2-methyl-1H-imidazole and 4-fluorobenzenesulfonyl chloride)

(Note: This is a representative image. The actual reaction would involve 2-methyl-1H-imidazole and 4-fluorobenzenesulfonyl chloride)

An alternative to direct sulfonylation is the construction of the imidazole ring from acyclic precursors, where one of the building blocks is already attached to the 4-fluorobenzenesulfonyl group. nih.gov This approach is particularly useful for creating a library of substituted imidazoles where direct sulfonylation might be problematic or inefficient.

Various established methods for imidazole synthesis can be adapted for this purpose. organic-chemistry.org For example, a multi-component reaction could be employed, condensing an amine bearing the 4-fluorobenzenesulfonyl group (N-(4-fluorobenzenesulfonyl)amine) with a 1,2-dicarbonyl compound and an aldehyde. This strategy allows for the introduction of diversity at different positions of the imidazole ring by simply changing the reaction components. researchgate.netnih.gov

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and waste. For the sulfonylation of 2-methyl-1H-imidazole, several parameters can be adjusted. researchgate.net

Base: The choice of base is critical. Stronger bases like sodium hydride (NaH) can ensure complete deprotonation of the imidazole but require anhydrous conditions. nih.gov Organic bases like triethylamine or pyridine are often sufficient and easier to handle.

Solvent: The solvent must be inert to the reaction conditions. Aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM) are commonly used.

Temperature: While many N-sulfonylation reactions proceed efficiently at room temperature, gentle heating may be required to increase the reaction rate. prepchem.com In analogous radiolabeling syntheses, temperature has been shown to have a significant impact on yield, with optimal results often found between 120-130°C for specific fluorination reactions. ugd.edu.mk

Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the temperature. prepchem.com Progress is typically monitored by techniques like thin-layer chromatography (TLC).

The table below summarizes key parameters and their effects on the synthesis.

| Parameter | Options | Effect on Reaction | Typical Conditions |

| Base | Triethylamine, Pyridine, NaH, K₂CO₃ | Activates the imidazole nucleophile. Strength can influence reaction rate and side products. | 1.1-1.5 equivalents |

| Solvent | THF, DCM, Acetonitrile, DMF | Solubilizes reactants. Polarity can influence reaction rate. | Anhydrous conditions |

| Temperature | 0°C to 130°C | Affects reaction rate and yield. Higher temperatures can increase rate but may lead to degradation. ugd.edu.mk | Room Temperature to 50°C |

| Time | 1-24 hours | Duration required for reaction completion. | Monitored by TLC |

Synthesis of Structural Analogues and Derivatives of 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole

The synthetic routes described above are versatile and can be adapted to produce a wide range of structural analogues and derivatives.

Creating analogues with different substituents at the C-2 position of the imidazole ring is straightforward using the direct sulfonylation approach (Section 2.2.1). The synthesis begins with a different commercially available or custom-synthesized 2-substituted-1H-imidazole. The subsequent sulfonylation step with 4-fluorobenzenesulfonyl chloride proceeds under similar optimized conditions as for the 2-methyl analogue. This modular approach allows for the systematic exploration of structure-activity relationships by varying the nature of the C-2 substituent.

The following table illustrates the synthesis of various C-2 modified analogues.

| Desired C-2 Substituent | Imidazole Starting Material | Resulting Product |

| Hydrogen (-H) | 1H-imidazole | 1-(4-Fluoro-benzenesulfonyl)-1H-imidazole |

| Ethyl (-CH₂CH₃) | 2-Ethyl-1H-imidazole | 1-(4-Fluoro-benzenesulfonyl)-2-ethyl-1H-imidazole |

| Phenyl (-C₆H₅) | 2-Phenyl-1H-imidazole | 1-(4-Fluoro-benzenesulfonyl)-2-phenyl-1H-imidazole |

| Isopropyl (-CH(CH₃)₂) | 2-Isopropyl-1H-imidazole | 1-(4-Fluoro-benzenesulfonyl)-2-isopropyl-1H-imidazole |

Substituent Variations on the 4-Fluorobenzenesulfonyl Moiety

Variations in the substituents on the 4-fluorobenzenesulfonyl part of the molecule can be introduced to modify its chemical properties. These modifications are often achieved by using different starting materials in the synthesis process. For instance, by replacing 4-fluorobenzenesulfonyl chloride with other substituted sulfonyl chlorides, a range of analogues can be produced. The choice of substituent, whether electron-donating or electron-withdrawing, can influence the reactivity and biological activity of the final compound.

For example, the synthesis of various N'-(substituted-benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives has been achieved through a three-step process. This process begins with the reaction of methyl-4-formylbenzoate and 5-methyl-1,2 phenylenediamine, followed by treatment with hydrazine hydrate, and finally condensation with different substituted benzaldehydes nih.gov. This demonstrates how variations can be introduced at different stages of the synthesis to create a library of compounds with diverse functionalities.

Similarly, the synthesis of fluoro-benzimidazole derivatives, including nifuroxazide analogs, has been accomplished using microwave-assisted reactions. nih.gov These methods allow for the creation of compounds with a variety of substituents, which have been tested for their antimicrobial properties. For instance, one study reported the synthesis of nineteen new fluoro-benzimidazole derivatives, which were then evaluated against a panel of pathogenic microorganisms. nih.gov

Alternative Sulfonyl Protecting or Activating Groups

In multi-step organic synthesis, protecting groups are often used to prevent a specific functional group from reacting while other parts of the molecule are being modified. organic-chemistry.org Sulfonyl groups, such as p-toluenesulfonyl (tosyl) and nitrobenzenesulfonyl (nosyl), are commonly used to protect amines. nih.gov While tosyl groups are very stable, they can be difficult to remove. nih.gov On the other hand, nosyl groups are easier to cleave but are less stable under various reaction conditions. nih.gov

To address these issues, new sulfonyl protecting groups have been developed. nih.gov For example, the Nms group has been introduced as a superior alternative to traditional sulfonamide protecting groups in a wide range of applications. nih.gov The choice of protecting group can be critical for the successful synthesis of complex molecules. For instance, in the synthesis of certain imidazole derivatives, a Boc-protected amino group can be deprotected under acidic conditions, while a Fmoc-protected group can be removed under basic conditions. organic-chemistry.org

In addition to protecting groups, activating groups can be used to increase the reactivity of a particular functional group. For example, 2,4,6-trichloro- researchgate.netrsc.orgnih.gov-triazine (TCT) has been used as an activating agent in the microwave-assisted synthesis of sulfonamides directly from sulfonic acids. organic-chemistry.org This method avoids the need to isolate sulfonyl chlorides and simplifies the purification process. organic-chemistry.org

Emerging Synthetic Technologies and Green Chemistry Principles in Imidazole-Sulfonyl Chemistry

Recent advances in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for producing imidazole-sulfonyl compounds. These emerging technologies aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Catalytic Methods for C-N and C-S Bond Formation

The formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds is a key step in the synthesis of many imidazole-sulfonyl derivatives. Catalytic methods have been developed to facilitate these reactions, often with higher yields and milder reaction conditions than traditional methods.

For example, palladium-catalyzed Buchwald-Hartwig amination has been used for C-N coupling between 2-haloimidazoles and aromatic amines. researchgate.net Copper-catalyzed reactions have also been employed for the synthesis of 1,2,4-trisubstituted imidazoles from amidines and terminal alkynes. organic-chemistry.org These methods offer a high degree of control over the reaction and can be used to create a wide range of substituted imidazoles.

Similarly, transition-metal-catalyzed C-S bond forming reactions have been developed to overcome the limitations of traditional methods, which often require harsh reaction conditions and stoichiometric amounts of metal catalysts. rsc.org Palladium and copper catalysts have been particularly effective in these reactions, allowing for the use of a wide variety of sulfur sources. rsc.org For instance, the palladium N-heterocyclic carbene (NHC) complex [Pd(IPr*OMe)(cin)(Cl)] has shown high catalytic activity for carbon-sulfur cross-coupling reactions of aryl halides with a variety of thiols. organic-chemistry.org

Microwave-Assisted and Solvent-Free Syntheses

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several advantages over conventional heating methods. These advantages include faster reaction times, higher yields, and improved energy efficiency. organic-chemistry.org Microwave irradiation has been successfully applied to the synthesis of a variety of imidazole derivatives, including polysubstituted imidazoles and benzimidazoles. nih.gov For example, a microwave-assisted method for synthesizing sulfonamides directly from sulfonic acids has been developed, which significantly reduces reaction time and improves yields compared to conventional heating. organic-chemistry.org

Solvent-free synthesis is another green chemistry approach that aims to reduce the environmental impact of chemical reactions. researchgate.netasianpubs.org By eliminating the need for solvents, these methods can reduce waste and minimize the use of hazardous materials. researchgate.netasianpubs.org Solvent-free conditions have been used for the one-pot synthesis of imidazole derivatives, resulting in high yields and easy set-up. researchgate.netasianpubs.org These methods are often more environmentally friendly and can be more efficient than traditional solvent-based syntheses. asianpubs.org

Process Intensification and Efficiency in Synthesis

Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. In the context of imidazole-sulfonyl chemistry, this can involve the use of microreactors and other advanced technologies to improve reaction control and increase productivity.

Microreactors, for example, offer several advantages over traditional batch reactors, including improved heat and mass transfer, better reaction control, and enhanced safety. researchgate.net A continuous flow microreactor system has been used for the synthesis of 2,4,5-trisubstituted imidazoles, resulting in high yields within a short reaction time. acs.org Similarly, a spinning tube-in-tube reactor has been used for the synthesis of imidazole derivatives, demonstrating the potential of process intensification in this area. researchgate.net

These advanced manufacturing techniques can lead to significant improvements in the efficiency and sustainability of chemical synthesis. By combining process intensification with other green chemistry principles, such as catalytic methods and solvent-free reactions, it is possible to develop highly efficient and environmentally friendly processes for the production of imidazole-sulfonyl compounds.

Table of Compounds

| Compound Name | Chemical Structure |

| 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole | C10H9FN2O2S |

| 4-fluorobenzenesulfonyl chloride | C6H4ClFO2S |

| p-toluenesulfonyl (tosyl) | C7H7O2S |

| nitrobenzenesulfonyl (nosyl) | C6H4N2O4S |

| 2,4,6-trichloro- researchgate.netrsc.orgnih.gov-triazine (TCT) | C3Cl3N3 |

| methyl-4-formylbenzoate | C9H8O3 |

| 5-methyl-1,2 phenylenediamine | C7H10N2 |

| hydrazine hydrate | H6N2O |

| nifuroxazide | C12H9N3O5 |

Interactive Data Table: Synthesis Methods

| Method | Description | Advantages |

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat the reaction mixture. | Faster reaction times, higher yields, improved energy efficiency. organic-chemistry.org |

| Solvent-Free Synthesis | Conducted without the use of a solvent. | Reduced waste, minimized use of hazardous materials, often more efficient. researchgate.netasianpubs.org |

| Catalytic Methods | Employs a catalyst to facilitate the reaction. | Higher yields, milder reaction conditions, high degree of control. researchgate.netorganic-chemistry.org |

| Process Intensification | Uses advanced technologies like microreactors to improve efficiency. | Improved heat and mass transfer, better reaction control, enhanced safety. researchgate.netacs.org |

Chemical Reactivity and Transformation Studies of 1 4 Fluoro Benzenesulfonyl 2 Methyl 1h Imidazole

Reactivity Profile of the Imidazole (B134444) Nitrogen Atoms (N1 and N3)

The imidazole ring of 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole contains two nitrogen atoms, N1 and N3, with distinct electronic environments and reactivity. The N1 atom is part of the sulfonamide linkage, which significantly influences its chemical properties. In contrast, the N3 atom possesses a lone pair of electrons and is generally considered the primary site for nucleophilic and coordination reactions.

Nucleophilic Reactivity and Alkylation/Acylation Studies

The N3 atom of the imidazole ring is the principal center of nucleophilicity. The electron-withdrawing nature of the 4-fluorobenzenesulfonyl group at the N1 position enhances the acidity of the imidazole ring protons and modulates the nucleophilicity of the N3 atom.

Alkylation and acylation reactions are expected to occur selectively at the N3 position. For instance, treatment with alkyl halides or acyl chlorides would lead to the formation of the corresponding 3-alkyl or 3-acyl-1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazolium salts. Such reactions are fundamental in modifying the properties of the imidazole core and are often employed in the synthesis of ionic liquids and functionalized heterocyclic compounds. nih.gov

Recent studies have shown that arylsulfonyl imidazoles can function as electrophiles, particularly after activation through alkylation of the distal nitrogen, forming sulfonyl-imidazolium electrophiles. nih.gov These activated species are highly reactive, though their stability in biological applications may be limited. nih.gov

| Reactant | Reaction Type | Expected Product | Key Observations |

|---|---|---|---|

| Methyl Iodide | Alkylation | 1-(4-Fluoro-benzenesulfonyl)-3-methyl-2-methyl-1H-imidazolium iodide | Selective N3-alkylation is anticipated. |

| Acetyl Chloride | Acylation | 3-Acetyl-1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazolium chloride | Formation of a reactive acylimidazolium salt. |

Coordination Chemistry Potential of the Imidazole Nitrogens

The N3 atom of the imidazole ring, with its available lone pair of electrons, is a potential coordination site for metal ions. wikipedia.org Imidazole and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a variety of transition metals. The coordination of a metal ion to the N3 atom of 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole would be influenced by both steric factors from the 2-methyl group and electronic effects from the N1-sulfonyl group.

The N-sulfonyl group can influence the donor properties of the imidazole ligand. nih.gov The coordination of metal ions such as Cu(II), Zn(II), or Co(II) would likely occur through the N3 atom, leading to the formation of coordination complexes with varying geometries and electronic properties. nih.govresearchgate.net The nature of the metal ion and the reaction conditions would determine the stoichiometry and structure of the resulting complexes. nih.gov

| Metal Ion | Potential Complex Structure | Coordination Site |

|---|---|---|

| Cu(II) | [Cu(1-(4-F-benzenesulfonyl)-2-Me-1H-imidazole)nX2] | N3 |

| Zn(II) | [Zn(1-(4-F-benzenesulfonyl)-2-Me-1H-imidazole)nX2] | N3 |

| Pd(II) | [Pd(1-(4-F-benzenesulfonyl)-2-Me-1H-imidazole)nCl2] | N3 |

Transformations Involving the Sulfonyl Group

The sulfonyl group is a key functional moiety in 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole, influencing the electronic properties of the entire molecule and serving as a site for specific chemical transformations.

Hydrolysis and Cleavage Reactions of the Sulfonyl-Imidazole Bond

The N-S bond in sulfonamides is generally stable but can be cleaved under specific conditions. Hydrolysis of the sulfonyl-imidazole bond in 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole would lead to the formation of 2-methylimidazole (B133640) and 4-fluorobenzenesulfonic acid. This reaction is typically slow under neutral conditions but can be accelerated in the presence of strong acids or bases.

Reductive cleavage of the N-S bond is another important transformation. Various reducing agents can be employed to cleave the sulfonamide linkage, yielding the corresponding amine (in this case, 2-methylimidazole) and a reduced sulfur species. This type of reaction is valuable in synthetic chemistry for the deprotection of sulfonamide-protected amines.

Redox Chemistry of the Sulfonyl Moiety

The sulfur atom in the sulfonyl group is in its highest oxidation state (+6) and is therefore susceptible to reduction. Electrochemical studies on related aromatic sulfonamides have shown that the sulfonyl group can be reduced, although typically at high negative potentials. The presence of the electron-withdrawing fluorine atom on the phenyl ring may influence the reduction potential of the sulfonyl group. The electrochemical properties of imidazole derivatives have been investigated, and these studies can provide insights into the redox behavior of the target molecule. electrochemsci.orgresearchgate.net

Reactivity of the Fluorinated Phenyl Ring

The 4-fluorophenyl group attached to the sulfonyl moiety is an important site for chemical modification, primarily through nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the sulfonyl group, combined with the presence of the fluorine atom, activates the aromatic ring towards attack by nucleophiles.

Nucleophilic aromatic substitution reactions on this ring would likely occur at the position para to the sulfonyl group, leading to the displacement of the fluoride (B91410) ion. A variety of nucleophiles, such as alkoxides, amines, and thiolates, can be used to introduce new functional groups onto the phenyl ring. The ease of this substitution is dependent on the nature of the nucleophile and the reaction conditions. Hammett studies on similar systems have shown that there is a significant buildup of negative charge in the rate-determining step of SNAr reactions. nih.gov

| Nucleophile | Expected Product | Reaction Conditions |

|---|---|---|

| Sodium Methoxide (NaOMe) | 1-(4-Methoxy-benzenesulfonyl)-2-methyl-1H-imidazole | Heating in methanol |

| Ammonia (NH3) | 1-(4-Amino-benzenesulfonyl)-2-methyl-1H-imidazole | High pressure and temperature |

| Sodium Thiophenoxide (NaSPh) | 1-(4-Phenylthio-benzenesulfonyl)-2-methyl-1H-imidazole | Polar aprotic solvent |

Electrophilic Aromatic Substitution Patterns on the Fluorobenzene (B45895) System

Electrophilic aromatic substitution (EAS) on the fluorobenzene ring of 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole is significantly influenced by the directing effects of both the fluorine atom and the 1-(2-methyl-1H-imidazolyl)sulfonyl group. These substituents exhibit competing electronic effects that determine the regioselectivity of incoming electrophiles.

Conversely, the 1-(2-methyl-1H-imidazolyl)sulfonyl group is a powerful deactivating group and a meta-director. masterorganicchemistry.comquora.com The sulfonyl group exerts a strong electron-withdrawing effect on the benzene (B151609) ring through both a negative inductive effect (-I) and a negative mesomeric effect (-M). masterorganicchemistry.comwikipedia.org This significantly reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. msu.edulibretexts.org The deactivation is most pronounced at the ortho and para positions, which bear a partial positive charge due to resonance delocalization of the electron-withdrawing effect. organicchemistrytutor.comquora.com Consequently, the meta position becomes the most favorable site for electrophilic attack.

In 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole, these two substituents are in a para relationship. Therefore, the directing effects on the remaining open positions of the fluorobenzene ring can be summarized as follows:

Position 2 (ortho to the sulfonyl group and meta to the fluorine): This position is strongly deactivated by the sulfonyl group and also deactivated by the inductive effect of the fluorine.

Position 3 (meta to the sulfonyl group and ortho to the fluorine): This position is the primary target for electrophilic attack. The sulfonyl group directs incoming electrophiles here, and while the fluorine deactivates this position inductively, its ortho, para-directing effect also stabilizes the transition state at this position to some extent.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole

| Position on Fluorobenzene Ring | Influence of Sulfonyl Group | Influence of Fluorine Atom | Predicted Outcome for EAS |

|---|---|---|---|

| 2 | Strong Deactivation, meta-directing | Deactivation (-I) | Highly Unfavored |

| 3 | Deactivation, meta-directing | Deactivation (-I), ortho, para-directing | Most Probable Site of Substitution |

| 5 | Deactivation, meta-directing | Deactivation (-I), ortho, para-directing | Most Probable Site of Substitution |

| 6 | Strong Deactivation, meta-directing | Deactivation (-I) | Highly Unfavored |

This table is based on established principles of electrophilic aromatic substitution and the known directing effects of sulfonyl and fluoro groups.

Nucleophilic Aromatic Substitution (SNAr) Potential Activated by Fluorine

The presence of a strongly electron-withdrawing sulfonyl group para to the fluorine atom makes the aromatic ring of 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com In this reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), and the reaction proceeds through an addition-elimination mechanism. csbsju.edu

The key to the SNAr potential of this molecule is the ability of the sulfonyl group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com When the nucleophile attacks the carbon attached to the fluorine, the aromaticity of the ring is temporarily broken, and a negative charge is delocalized onto the electron-withdrawing sulfonyl group through resonance. This stabilization of the intermediate lowers the activation energy for the reaction. libretexts.org

Interestingly, in the context of SNAr reactions, the reactivity of halogens as leaving groups is often the reverse of what is observed in SN1 and SN2 reactions, with the order being F > Cl > Br > I. libretexts.orgstackexchange.com Although the C-F bond is the strongest carbon-halogen bond, the rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. libretexts.orgstackexchange.com The high electronegativity of fluorine has a powerful inductive effect that makes the carbon atom it is attached to more electrophilic and better able to accommodate the attacking nucleophile. stackexchange.com This effect stabilizes the transition state leading to the Meisenheimer complex, thus accelerating the reaction. stackexchange.com

Therefore, the fluorine atom in 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole serves a dual role in SNAr reactions: it is both the leaving group and a potent activator of the ring towards nucleophilic attack due to its strong inductive electron withdrawal. This makes the compound a good substrate for SNAr reactions with a variety of nucleophiles, such as alkoxides, amines, and thiolates, to generate a range of substituted benzenesulfonyl derivatives.

Table 2: Factors Influencing the SNAr Potential of 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole

| Feature | Role in SNAr Reaction | Consequence |

|---|---|---|

| Fluorine Atom | Leaving Group and Activator | High reactivity due to strong inductive withdrawal, facilitating nucleophilic attack. |

| Sulfonyl Group | Strong Electron-Withdrawing Group | Stabilizes the Meisenheimer intermediate through resonance, lowering the reaction's activation energy. |

| Aromatic Ring | Electrophilic Center | Becomes susceptible to attack by strong nucleophiles. |

This table illustrates the key structural features that contribute to the SNAr reactivity of the target compound based on established principles.

Mechanistic Investigations of Key Reactions

Detailed Reaction Pathway Elucidation

The reaction pathways for both electrophilic and nucleophilic aromatic substitution on 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole can be elucidated based on well-established mechanisms for these reaction types.

Electrophilic Aromatic Substitution (EAS): The mechanism for EAS involves a two-step process. In the first, rate-determining step, the electrophile attacks the π-system of the fluorobenzene ring to form a resonance-stabilized carbocationic intermediate known as a sigma complex or arenium ion. As discussed previously, the attack is directed to the position meta to the sulfonyl group. In the second, fast step, a base removes a proton from the sp3-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the substituted product.

Nucleophilic Aromatic Substitution (SNAr): The classical SNAr mechanism is also a two-step addition-elimination process. The first step, which is typically rate-limiting, involves the attack of a nucleophile on the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized carbanionic intermediate, the Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the sulfonyl group. The second step is the rapid expulsion of the fluoride leaving group, which re-establishes the aromaticity of the ring and gives the final substitution product.

Recent computational and experimental studies have suggested that not all SNAr reactions proceed through a distinct Meisenheimer intermediate. springernature.com In some cases, particularly with highly reactive substrates or in non-polar solvents, the reaction may follow a concerted pathway where the bond to the nucleophile forms simultaneously with the breaking of the bond to the leaving group. springernature.com For 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole, given the strong activation by the sulfonyl group and the nature of fluorine as a leaving group, the reaction is likely to proceed through a pathway that is at least very close to the classical two-step mechanism, with a well-stabilized Meisenheimer-like transition state.

Kinetic and Thermodynamic Aspects of Reactivity

Kinetics: The rate of electrophilic aromatic substitution on the fluorobenzene ring is expected to be significantly slower than that of benzene due to the strong deactivating effects of both the sulfonyl and fluoro substituents. masterorganicchemistry.commsu.edu For nucleophilic aromatic substitution, the reaction rate is highly dependent on the nature of the nucleophile and the solvent. The presence of the strongly activating sulfonyl group suggests that SNAr reactions would be relatively fast. The rate law for a typical SNAr reaction is second order, being first order in the aromatic substrate and first order in the nucleophile.

Rate = k[Aryl-F][Nucleophile]

The rate-determining step is the formation of the Meisenheimer complex, and thus the rate is sensitive to factors that stabilize this intermediate. libretexts.orgstackexchange.com

Table 3: Illustrative Kinetic Data for SNAr Reactions of Analogous 4-Fluoronitrobenzene with Various Nucleophiles

| Nucleophile | Solvent | Rate Constant (k) at 25°C (M⁻¹s⁻¹) |

|---|---|---|

| Piperidine | Methanol | 4.5 x 10⁻⁴ |

| Morpholine | Methanol | 1.2 x 10⁻⁴ |

| Glycine ethyl ester | Methanol | 2.1 x 10⁻⁵ |

Disclaimer: This data is for 4-fluoronitrobenzene, a compound with similar electronic activation for SNAr, and is provided for illustrative purposes to indicate the magnitude of reaction rates. The nitro group is a strong activating group comparable to the sulfonyl group.

Table 4: Illustrative Thermodynamic Data for an Analogous SNAr Reaction

| Reaction Parameter | Value (kcal/mol) |

|---|---|

| Enthalpy of Activation (ΔH‡) | +15 to +20 |

| Entropy of Activation (ΔS‡) | -10 to -20 cal/mol·K |

| Free Energy of Activation (ΔG‡) | +20 to +25 |

| Overall Enthalpy of Reaction (ΔH) | -10 to -25 (Exothermic) |

Disclaimer: These are typical ranges for SNAr reactions of activated aryl fluorides and are intended to be illustrative. Actual values for 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole will vary depending on the specific nucleophile and reaction conditions.

Structure Activity Relationship Sar Investigations and Molecular Design Principles for 1 4 Fluoro Benzenesulfonyl 2 Methyl 1h Imidazole Derivatives

Analysis of the Fluorine Atom's Contribution to Molecular Interactions

The incorporation of fluorine into drug molecules is a widely used strategy to modulate their physicochemical and biological properties. bohrium.comresearchgate.net In the context of 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole, the fluorine atom on the phenyl ring is not merely a simple substitution but a deliberate design element that influences the molecule's electronic character and its potential for non-covalent interactions.

The introduction of fluorine can also impact the metabolic stability of the compound. By replacing a hydrogen atom with fluorine, a common site of metabolic oxidation can be blocked, thereby increasing the molecule's half-life in vivo. bohrium.comnih.gov

| Property | Effect of Fluorine Substitution | Consequence for Molecular Properties |

|---|---|---|

| Electronegativity | Strong electron-withdrawing inductive effect | Modulates electron density of the phenyl ring and sulfonyl group |

| pKa Modulation | Can lower the pKa of nearby acidic protons | Influences ionization state and potential for ionic interactions |

| Metabolic Stability | Blocks sites of potential metabolism (C-H to C-F) | Can increase in vivo half-life |

The role of fluorine in hydrogen bonding is a topic of ongoing discussion in medicinal chemistry. While the C-F bond is highly polarized, the fluorine atom is a weak hydrogen bond acceptor. However, its presence can indirectly influence hydrogen bonding by altering the electronic properties of neighboring functional groups. bohrium.com For instance, the increased acidity of a nearby proton due to fluorine's electron-withdrawing effect could strengthen its interaction with a hydrogen bond acceptor on a biological target.

| Interaction | Impact of Fluorine | Relevance to Theoretical Binding |

|---|---|---|

| Hydrogen Bonding | Weak acceptor, but can strengthen nearby donors through electronic effects | Modulates the strength of hydrogen bonding networks with the target |

| Lipophilicity | Generally increases lipophilicity (logP) | Enhances hydrophobic interactions and membrane permeability |

Role of the Imidazole (B134444) Ring in Molecular Recognition and Intermolecular Forces

The imidazole ring is a common motif in medicinal chemistry, valued for its unique electronic properties and its ability to participate in a variety of intermolecular interactions. jopir.innih.gov In derivatives of 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole, the imidazole moiety is crucial for molecular recognition and binding to target proteins.

Electronically, the methyl group is weakly electron-donating, which can influence the basicity of the nitrogen atoms in the imidazole ring. This, in turn, can affect the ring's ability to act as a hydrogen bond donor or acceptor. The presence of the 2-methyl group can also disfavor certain tautomeric forms of the imidazole ring, which may be important for specific receptor interactions. The introduction of a methyl group on an imidazole ring can, in some contexts, reduce certain biological activities, potentially due to deformation of the planar structure of the imidazole. nih.gov

The imidazole ring itself is a planar, aromatic system. researchgate.netchemicalbook.com However, the bond connecting it to the sulfonyl linker allows for rotational flexibility. The preferred conformation of the molecule will be a balance between minimizing steric hindrance and maximizing favorable intermolecular interactions. The orientation of the imidazole ring relative to the sulfonyl-phenyl group is critical for proper alignment within the binding site of a target protein. The ability of the imidazole ring to form various non-covalent interactions, including hydrogen bonds and π-π stacking, is fundamental to its role in molecular recognition. jopir.in

Importance of the Sulfonyl Linker in Structurally Diverse Analogs

The sulfonyl group acts as a key linker, connecting the fluorinated phenyl ring and the 2-methyl-imidazole moiety. This linker is not merely a passive spacer but an active participant in molecular interactions. The sulfonyl group is a strong hydrogen bond acceptor, capable of forming two hydrogen bonds with suitable donor groups on a target protein. sioc-journal.cnresearchgate.netnih.gov This ability to engage in hydrogen bonding can significantly contribute to the binding affinity and specificity of the molecule.

Furthermore, the sulfonyl group is chemically stable and resistant to metabolic degradation, which can improve the pharmacokinetic properties of the drug candidate. sioc-journal.cnresearchgate.net Its tetrahedral geometry also imparts a specific three-dimensional arrangement to the linked aromatic and heterocyclic rings, which can be crucial for optimal binding. In the design of structurally diverse analogs, modifications to the sulfonyl linker, such as replacing it with an amide or methylene (B1212753) group, can have a profound impact on the compound's biological activity, often highlighting the critical role of the sulfonyl group's specific properties. acs.orgnih.gov

| Feature of Sulfonyl Linker | Contribution to Molecular Properties | Significance in Analog Design |

|---|---|---|

| Hydrogen Bond Acceptor | Can form two hydrogen bonds with target proteins | Crucial for binding affinity and specificity |

| Chemical Stability | Resistant to metabolic degradation | Contributes to improved pharmacokinetic profile |

| Tetrahedral Geometry | Defines the spatial orientation of the connected moieties | Influences the overall 3D conformation and fit in the binding site |

Modulation of Linker Rigidity and Length

The benzenesulfonyl group in 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole can be considered a linker between the 4-fluorophenyl and the 2-methyl-1H-imidazole moieties. The rigidity and length of such linkers are critical parameters in drug design. In many bioactive molecules, modifying the linker can alter the compound's ability to span binding pockets or adopt a required conformation for activity. For related classes of compounds, introducing more rigid linkers can reduce the entropic penalty upon binding, potentially increasing affinity. Conversely, flexible linkers may allow the molecule to adapt to different target conformations. Without specific studies on analogues of 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole where the sulfonyl linker is modified, it is not possible to provide concrete data on how its rigidity and length affect its activity.

Rational Design Strategies for Novel Analogues Based on SAR Principles

Rational drug design relies on understanding the structure-activity relationships of a lead compound to design more potent and selective analogues. For a hypothetical SAR of 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole, one might explore modifications at several positions. For example, the 4-fluoro substituent on the benzene (B151609) ring is a common feature in many drugs, often enhancing metabolic stability and binding affinity. The 2-methyl group on the imidazole ring also plays a role in the molecule's steric and electronic properties. Rational design strategies would typically involve synthesizing a library of analogues with variations at these positions to probe the SAR.

Combinatorial Chemistry and Library Synthesis Methodologies

Combinatorial chemistry is a powerful tool for rapidly generating a large number of compounds for screening. The synthesis of a library of analogues of 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole could be approached by reacting 2-methylimidazole (B133640) with a variety of substituted benzenesulfonyl chlorides. Alternatively, different substituted imidazoles could be reacted with 4-fluorobenzenesulfonyl chloride. While general methods for the synthesis of N-arylsulfonyl imidazoles are known, specific combinatorial library synthesis methodologies for this particular scaffold have not been reported.

Bioisosteric Replacements within the Molecular Scaffold

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing its toxicity. For 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole, several bioisosteric replacements could be envisioned. The sulfonyl group, for instance, could be replaced with an amide or a ketone. The fluorine atom could be replaced with other halogens or a cyano group. The imidazole ring itself could be replaced with other five-membered heterocycles like pyrazole (B372694) or triazole. However, without any initial biological activity data for the parent compound, the rationale for and the outcomes of such bioisosteric replacements remain entirely speculative.

Computational and Theoretical Chemistry Studies of 1 4 Fluoro Benzenesulfonyl 2 Methyl 1h Imidazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric structure of 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole. These methods offer a detailed perspective on the molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole, DFT calculations, often employing a basis set like B3LYP/6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. mdpi.com The optimized geometry reveals the spatial relationship between the fluorobenzenesulfonyl group and the 2-methyl-1H-imidazole ring.

Vibrational analysis, also performed using DFT, calculates the frequencies of molecular vibrations. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure. nih.gov For instance, characteristic stretching frequencies for the S=O bonds of the sulfonyl group, the C-F bond, and the various bonds within the imidazole (B134444) ring can be predicted. acs.org

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

|---|---|

| Sulfonyl (S=O) asymmetric stretching | ~1350-1380 |

| Sulfonyl (S=O) symmetric stretching | ~1160-1190 |

| C-F stretching | ~1200-1250 |

Note: The values in this table are illustrative and based on typical ranges for these functional groups in similar molecules.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive. For 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole, the electron-withdrawing nature of the 4-fluorobenzenesulfonyl group is expected to lower the energy of the LUMO, influencing the molecule's reactivity. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.8 |

Note: These are representative values for a molecule of this type and would be determined precisely through specific DFT calculations.

Electrostatic Potential (ESP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. deeporigin.com It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In an ESP map, regions of negative potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. nih.gov

For 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole, the ESP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the imidazole ring, highlighting these as potential sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net The area around the hydrogen atoms and the sulfonyl sulfur atom would likely exhibit a positive potential.

Molecular Dynamics (MD) Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility and conformational preferences. nih.gov

Conformational analysis of 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole involves exploring the different spatial arrangements of the molecule that can be achieved through rotation around its single bonds. The rotation around the bond connecting the sulfonyl group to the imidazole ring is of particular interest. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them.

MD simulations can reveal the dynamic behavior and flexibility of 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole in different environments, such as in a solvent. mdpi.com These simulations track the movements of all atoms over time, providing information on the fluctuations of bond lengths, bond angles, and dihedral angles. This can help to understand how the molecule might adapt its shape to interact with other molecules, which is particularly relevant in biological systems. The stability of the molecule's conformation and its interactions with its surroundings can be assessed through these simulations. nih.gov

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting how a ligand, such as 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole, might interact with a biological target like an enzyme or receptor.

While specific docking studies for 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole are not detailed in available research, studies on similar structures provide insights into likely interactions. For instance, imidazole derivatives have been docked against various protein targets to evaluate their potential as antimicrobial or anticancer agents. arabjchem.orgnih.gov The binding energy, a key output of docking simulations, indicates the affinity of the ligand for the target protein; a lower binding energy generally suggests a more stable interaction. arabjchem.org

Computational models of related benzimidazole (B57391) derivatives have shown interactions with the active sites of enzymes like phosphofructokinase-2 and microbial proteins such as GlcN-6-P synthase. arabjchem.orgnih.gov For a compound like 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole, docking simulations would likely predict binding modes where the sulfonyl group and the fluoro-substituted phenyl ring engage with specific amino acid residues within a target's binding pocket. The 2-methyl-imidazole moiety could also form critical interactions, orienting the molecule for optimal binding. For example, studies on other heterocyclic compounds show that the imidazole ring can fit into hydrophobic pockets or form specific hydrogen bonds. tue.nl

Table 1: Illustrative Docking Parameters for Imidazole Derivatives Against a Hypothetical Target

| Derivative Class | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues (Hypothetical) |

|---|---|---|---|

| Imidazole-pyrazole | -8.01 to -6.91 | Varies | TYR101, SER123, PHE254 |

| Benzimidazole-triazole | -7.5 to -9.2 | Varies | LEU34, VAL56, ILE102 |

Note: This table is for illustrative purposes, based on data from related but different compounds, to demonstrate typical outputs of molecular docking studies.

The stability of a ligand-target complex is governed by various non-covalent interactions. For 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole, these would include:

Hydrogen Bonding: The oxygen atoms of the sulfonyl group (SO2) are strong hydrogen bond acceptors, likely interacting with hydrogen bond donor residues (e.g., arginine, lysine, serine) in a protein's active site. The nitrogen atoms of the imidazole ring can also act as hydrogen bond acceptors. nih.gov

Halogen Bonding: The fluorine atom on the benzene (B151609) ring can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species interacting with a nucleophilic site like a carbonyl oxygen or an aromatic ring on an amino acid.

π-Stacking and π-π Interactions: The aromatic phenyl and imidazole rings can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov These interactions are crucial for the proper orientation and stabilization of the ligand within the binding site.

Quantum chemical studies on the imidazole moiety confirm its ability to participate in a diverse range of non-covalent interactions, which can be influenced by other functional groups within the molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are used to build mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are valuable for predicting the activity of new compounds and optimizing lead structures. nih.govnih.gov

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. scirp.org These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. For a series of compounds including 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole, a QSAR model could be built to predict a specific biological activity, such as enzyme inhibition.

The process involves:

Data Set Collection: Assembling a group of structurally related compounds with experimentally measured biological activities.

Descriptor Calculation: Using software to calculate hundreds of molecular descriptors for each compound.

Model Building: Employing statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) to find a correlation between the descriptors and the activity. nih.govnih.gov

Validation: Testing the model's predictive power using internal (cross-validation) and external validation sets. A predictive QSAR model must meet certain statistical criteria, such as a high squared correlation coefficient (R²) and cross-validated squared correlation coefficient (q²). scirp.org

For instance, QSAR studies on imidazole-containing compounds have shown that descriptors related to molecular volume, shape, and polarity are often important for their activity. nih.gov A hypothetical QSAR equation might look like:

Activity (log 1/IC50) = a(LogP) + b(Molecular Volume) + c*(Dipole Moment) + d

Where a, b, c, and d are coefficients determined by the regression analysis. Such models can guide the synthesis of new derivatives with potentially improved activity. mdpi.com

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. f1000research.com If 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole were identified as a "hit" compound, virtual screening could be used to find similar or structurally diverse compounds with potentially better activity or properties.

Methodologies include:

Ligand-Based Virtual Screening: This approach uses the structure of a known active compound, like our subject molecule, as a template. The database is searched for molecules with similar 2D (fingerprints) or 3D (shape, pharmacophore) features.

Structure-Based Virtual Screening: This method uses the 3D structure of the biological target. Large compound libraries are docked into the active site of the target, and molecules are ranked based on their predicted binding affinity (docking score). This allows for the discovery of novel scaffolds that are not structurally similar to known inhibitors but can still bind effectively.

These computational approaches are instrumental in modern medicinal chemistry, enabling the efficient exploration of chemical space and the prioritization of compounds for synthesis and biological testing. nih.govf1000research.com

Advanced Research Applications and Methodologies Derived from 1 4 Fluoro Benzenesulfonyl 2 Methyl 1h Imidazole

Application as Chemical Probes for Biological Systems

The unique electronic properties of the 4-fluorobenzenesulfonyl group, combined with the biological relevance of the imidazole (B134444) core, suggest that 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole could serve as a scaffold for the development of sophisticated chemical probes. Arylsulfonyl fluorides and related compounds are increasingly recognized for their utility as "warheads" in chemical probes designed for covalent modification of proteins. acs.org

The development of chemical probes from a lead compound like 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole would necessitate the synthesis of analogues bearing reporter tags. These tags can be fluorophores, biotin, or other moieties that enable detection and isolation of the probe and its biological targets. The synthesis would likely involve functionalizing the 4-fluorophenyl ring, for example, by introducing an amino or carboxylic acid group that can be readily coupled to a tag.

Table 1: Potential Tagged Analogues of 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole and Their Applications

| Tag | Potential Synthesis Route | Application |

|---|---|---|

| Fluorescent Dye (e.g., Fluorescein) | Amide coupling of an amino-functionalized analogue with fluorescein (B123965) isothiocyanate (FITC). | Fluorescence microscopy, flow cytometry to visualize probe localization in cells. |

| Biotin | Amide coupling of an amino-functionalized analogue with N-Hydroxysuccinimide-biotin (NHS-biotin). | Affinity purification of target proteins for identification by mass spectrometry. |

The reactivity of the sulfonyl group is a key consideration in the design of such probes. While not as reactive as a sulfonyl fluoride (B91410), the sulfonyl imidazole linkage can act as a leaving group in reactions with nucleophilic amino acid residues on proteins, particularly upon activation of the imidazole. researchgate.net This "tunable" reactivity is a desirable feature for chemical probes, as it can be optimized to achieve selective labeling of the target protein while minimizing off-target effects. researchgate.netnih.gov

Tagged analogues of 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole could be employed in affinity chromatography to isolate and identify their cellular binding partners. In a typical workflow, a biotinylated version of the compound would be incubated with a cell lysate. The probe-protein complexes would then be captured on a streptavidin-coated resin, washed to remove non-specific binders, and the target proteins eluted for identification by mass spectrometry.

The imidazole moiety itself can be a tool in affinity chromatography, most notably in the form of polyhistidine tags (His-tags) used for the purification of recombinant proteins via immobilized metal affinity chromatography (IMAC). nih.govchempedia.info While the imidazole in the title compound is part of a larger molecule and not a simple His-tag, its presence could influence the binding of the molecule to metalloproteins or other biological targets. The elution of proteins in IMAC is often achieved using a competitive ligand, typically imidazole itself. nih.govresearchgate.netresearchgate.netgoogle.com

Labeling experiments with fluorescently tagged analogues would allow for the visualization of the compound's distribution within cells and tissues. This could provide valuable information about its mechanism of action and potential therapeutic applications.

Role in the Development of Catalytic Systems

The imidazole core of 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole is a versatile platform for the development of catalysts. Imidazole and its derivatives have been successfully employed as both organocatalysts and as ligands in organometallic catalysis. researchgate.nettandfonline.comrsc.orgresearchgate.netmdpi.com

The nitrogen atoms of the imidazole ring can coordinate to a wide range of transition metals, making imidazole-containing molecules excellent ligands for catalysis. The electronic properties of the ligand can be fine-tuned by the substituents on the imidazole ring. In the case of 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole, the strongly electron-withdrawing 4-fluorobenzenesulfonyl group would significantly modulate the electron-donating ability of the imidazole nitrogen atoms. This could lead to the development of catalysts with unique reactivity and selectivity.

N-Heterocyclic carbenes (NHCs), which can be formally derived from imidazoles, are a particularly important class of ligands in modern organometallic catalysis. acs.org While the title compound is not an NHC precursor in its current form, its substituted imidazole structure could be a starting point for the synthesis of novel NHC ligands. A well-defined NHC–Pd(II)–1-methylimidazole complex has been shown to be an effective catalyst for Suzuki–Miyaura coupling reactions. acs.org The use of imidazolin-2-ylidenaminophosphines as highly electron-rich ligands for transition-metal catalysts has also been reported. researchgate.net

Table 2: Potential Organometallic Complexes and Catalytic Applications

| Metal Center | Potential Catalytic Application | Rationale |

|---|---|---|

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Imidazole-based ligands are known to be effective in Pd-catalyzed cross-coupling. |

| Rhodium (Rh) | Hydroformylation, hydrogenation | Rhodium complexes with nitrogen-containing ligands are widely used in these transformations. |

The imidazole ring itself can act as an organocatalyst, leveraging its ability to function as both a Brønsted base and a nucleophile. researchgate.netresearchgate.net The basicity and nucleophilicity of the imidazole in 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole would be attenuated by the electron-withdrawing sulfonyl group. However, this modulation of its electronic properties could also lead to novel catalytic activities or selectivities. For example, it could act as a mild base or a nucleophilic catalyst in reactions where a highly reactive catalyst would lead to side reactions. Imidazole has been shown to catalyze the synthesis of various heterocyclic compounds. rsc.org

Potential in Materials Science Research

The rigid, aromatic structure of 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole, combined with its potential for intermolecular interactions, makes it an interesting building block for the construction of new materials. Imidazole and its derivatives are well-known components of metal-organic frameworks (MOFs) and other coordination polymers. rsc.org

The 2-methylimidazole (B133640) moiety, in particular, is a key component of the highly studied zeolitic imidazolate framework-8 (ZIF-8), where it acts as a linker between zinc ions. rsc.org The introduction of a 4-fluorobenzenesulfonyl group at the N1 position of 2-methylimidazole could lead to the formation of novel MOFs with altered pore sizes, surface properties, and stabilities. The fluorine atoms could introduce hydrophobicity and participate in halogen bonding, while the sulfonyl group could act as a hydrogen bond acceptor. These features could be exploited in applications such as gas storage and separation, catalysis, and sensing.

Furthermore, heterocyclic compounds containing sulfonyl groups are of interest in the development of functional materials with applications in medicinal chemistry and beyond. nih.govacs.org The combination of the imidazole and 4-fluorobenzenesulfonyl moieties could result in materials with interesting optical or electronic properties. Single crystals of 2-methylimidazole derivatives have been investigated for their nonlinear optical (NLO) properties. tandfonline.com

Table 3: Potential Materials Science Applications

| Material Type | Potential Application | Key Structural Feature |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Gas storage and separation, catalysis | 2-methylimidazole as a linker, with the 4-fluorobenzenesulfonyl group modifying the framework properties. |

| Coordination Polymers | Luminescent materials, sensors | Coordination of the imidazole nitrogens to metal ions, with the fluorinated ring influencing photophysical properties. |

Integration into Polymeric Structures

The incorporation of 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole into polymeric matrices is a promising yet underexplored area. The inherent properties of the imidazole ring and the sulfonyl group suggest that this compound could serve as a valuable monomer or additive in the development of advanced polymers. Imidazole derivatives are known to be versatile components in polymer chemistry, finding use in coordination polymers, ionic liquids, and thermally stable materials. researchgate.netresearchgate.net

The 2-methylimidazole moiety offers a coordination site for metal ions, making it a potential building block for coordination polymers . These materials have applications in catalysis, gas storage, and sensing. nih.gov The nitrogen atoms of the imidazole ring can coordinate with various metal centers, and the bulky benzenesulfonyl group could influence the resulting polymer's topology and porosity.

Furthermore, the high thermal stability associated with both imidazole and sulfonyl groups suggests that polymers incorporating 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole could exhibit enhanced resistance to thermal degradation. The fluorine atom may also contribute to increased thermal stability and chemical resistance.

Table 1: Potential Roles of 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole in Polymeric Structures

| Potential Role | Key Structural Feature | Anticipated Properties of the Resulting Polymer |

| Monomer for Coordination Polymers | 2-Methylimidazole Ring | Tunable porosity, catalytic activity, gas sorption capabilities |

| Component of Thermally Stable Polymers | Benzenesulfonyl and Imidazole Groups | High thermal degradation temperature, chemical inertness |

| Additive for Modifying Polymer Properties | Fluorine Atom | Enhanced hydrophobicity, altered dielectric constant |

While experimental data for this specific compound is pending, the synthesis of polymers containing similar fluorinated benzimidazole (B57391) linkages has been explored for applications such as stable sulfur batteries, indicating the feasibility and potential benefits of incorporating such fluorinated heterocyclic structures into polymer backbones. researchgate.net

Application in Optoelectronic Materials

The field of optoelectronics continuously seeks novel organic materials with tailored electronic properties for devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The molecular structure of 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole makes it an intriguing candidate for investigation in this area. Imidazole-based compounds have been utilized as functional materials in organic electroluminescent devices. researchgate.net

The combination of an electron-rich 2-methylimidazole ring and a strongly electron-withdrawing 4-fluorobenzenesulfonyl group can induce significant intramolecular charge transfer (ICT) characteristics. This charge separation is a key feature for materials used in nonlinear optics and as emitters in OLEDs. The fluorine substituent can further modulate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection and transport in electronic devices. nih.govmdpi.com

Research on related fluorinated benzimidazole-linked polymers has shown their potential as building blocks for conjugated polymers used in organic solar cells. prepchem.com By analogy, it is plausible that 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole could be functionalized and polymerized to create materials with desirable optoelectronic properties. The nitrogen atoms in the imidazole ring can also enhance the material's ability to transport electrons, a valuable characteristic for n-type semiconductor materials.

Table 2: Predicted Optoelectronic Properties and Applications

| Property | Influencing Structural Moiety | Potential Application |

| Intramolecular Charge Transfer (ICT) | 2-Methylimidazole and 4-Fluorobenzenesulfonyl | Emitters in OLEDs, Nonlinear Optical Materials |

| Tunable HOMO/LUMO Levels | 4-Fluorobenzenesulfonyl Group | Organic Photovoltaics, Charge Transport Layers |

| Electron Transport Capability | Imidazole Ring | N-type Organic Semiconductors |

Further research, including computational modeling and experimental synthesis and characterization, is necessary to fully elucidate the optoelectronic potential of this compound and materials derived from it.

Exploration in Agrochemical Research (e.g., as Herbicides, Fungicides, Insecticides; In Vitro, Non-Clinical)

The imidazole scaffold is a well-established pharmacophore in agrochemical research, with numerous commercial products containing this heterocyclic core. nih.gov Similarly, the benzenesulfonamide (B165840) moiety is present in a wide range of biologically active compounds, including herbicides and fungicides. ktu.edu The combination of these two groups in 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole suggests a strong potential for biological activity relevant to agriculture.

While no direct studies on the agrochemical properties of 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole have been published, research on analogous compounds provides a compelling basis for its investigation. For instance, various benzenesulfonamide-bearing imidazole derivatives have been synthesized and evaluated for their antimycobacterial activity, with some showing potent inhibition of multidrug-resistant strains. ktu.edu The presence of a trifluoromethyl group (a common bioisostere for a methyl group with different electronic properties) on a benzenesulfonamide-imidazole scaffold has been linked to strong antimicrobial activity. ktu.edu

The fluorine atom on the benzene (B151609) ring can enhance the lipophilicity and metabolic stability of the molecule, which are often desirable properties for agrochemicals, potentially leading to improved uptake and persistence in the target organism.

Table 3: Agrochemical Potential Based on Analogous Compounds

| Analogous Compound Class | Observed Biological Activity | Potential Target in 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole |

| N-Sulfonylated Imidazoles | Fungicidal, Herbicidal | Fungal or plant metabolic pathways |

| Benzenesulfonamide Derivatives | Antimicrobial, Fungicidal | Key enzymes in pathogens |

| Fluorinated Aromatic Compounds | Enhanced biological uptake and stability | Increased efficacy and persistence |

Given the established fungicidal activity of related imidazole compounds like triflumizole, it would be logical to screen 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole in in vitro assays against a panel of common plant pathogens. nih.gov Similarly, its structural similarity to certain classes of herbicides warrants investigation into its phytotoxic effects on various weed species.

Future Research Directions and Unanswered Questions for 1 4 Fluoro Benzenesulfonyl 2 Methyl 1h Imidazole Chemistry

Development of Novel and More Efficient Synthetic Routes

The advancement of synthetic chemistry continually presents opportunities to improve the preparation of known compounds. For 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole, future research will likely concentrate on developing more efficient, economical, and environmentally benign synthetic pathways.

Key areas for exploration include:

Novel Cyclization Strategies : The development of innovative cyclization reactions is crucial. For instance, acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles has emerged as an efficient route to 2-substituted 1H-imidazole derivatives. mdpi.com Investigating similar unconventional precursors could lead to novel and more efficient entries to the target scaffold.

Flow Chemistry and Process Optimization : The application of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reproducibility for the synthesis of this compound. Future studies could focus on translating existing batch syntheses into continuous flow processes, allowing for precise control over reaction parameters and facilitating large-scale production.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Question |

| C-H Functionalization | High atom economy, reduced step count, access to novel derivatives. | Can C-H activation be selectively applied to the imidazole (B134444) or benzenesulfonyl rings for late-stage functionalization? |

| Denitrogenative Transformation | Use of novel, readily available starting materials. | Can triazole precursors be designed for a direct synthesis of the N-sulfonylated imidazole? |

| Flow Chemistry | Improved safety, scalability, and process control. | What are the optimal flow conditions (temperature, pressure, residence time) for the key bond-forming reactions? |

Deeper Elucidation of Complex Reaction Mechanisms

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting reaction outcomes. For reactions involving 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole, several questions remain unanswered. Mechanistic studies on the aminolysis of esters by imidazole have revealed complex kinetics, including a second-order term in imidazole concentration, suggesting a catalytic role for a second imidazole molecule in the breakdown of the tetrahedral intermediate. rsc.org

Future mechanistic investigations could focus on:

The Role of the Sulfonyl Group : Quantifying the electron-withdrawing effect of the 4-fluoro-benzenesulfonyl group on the reactivity of the imidazole ring is crucial. Kinetic studies could elucidate its influence on reaction rates and equilibria in various transformations.

Intermediate Characterization : The direct observation and characterization of transient intermediates, using techniques such as low-temperature NMR or advanced mass spectrometry, would provide invaluable insight into the reaction pathways.

Solvent and Catalyst Effects : A systematic study of how different solvents and catalysts influence the reaction kinetics and product distribution is needed to develop highly selective and efficient transformations.

Exploration of Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, are powerful tools for building molecular complexity and rapidly generating libraries of related compounds. researchgate.netcitedrive.comnih.gov The imidazole scaffold is well-suited for synthesis via MCRs, such as the Debus-Radziszewski synthesis. acs.orgwikipedia.org

Future research should aim to:

Develop Novel MCRs : Design new MCRs that directly incorporate the N-sulfonyl group or allow for its introduction in a one-pot sequence to construct the 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole scaffold.

Diversity-Oriented Synthesis : Utilize MCRs to synthesize a diverse library of analogs of the target compound by varying the inputs. rsc.org This would be invaluable for structure-activity relationship (SAR) studies.

Isocyanide-Based MCRs : Explore the use of isocyanide-based MCRs, which are known to be highly versatile for the synthesis of various heterocycles, including imidazolines that can be oxidized to imidazoles. acs.org

Advanced Computational Predictions and Validation Studies

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design. For 1-(4-fluoro-benzenesulfonyl)-2-methyl-1H-imidazole, a combination of in silico techniques can accelerate the discovery and optimization process.

Future computational work should include:

DFT Calculations : Use Density Functional Theory (DFT) to model reaction mechanisms, predict the stability of intermediates and transition states, and understand the electronic structure of the molecule. mdpi.com This can help explain reactivity patterns and guide the optimization of reaction conditions.

Molecular Docking and Dynamics : If the compound has potential biological activity, molecular docking and molecular dynamics simulations can be used to predict its binding mode to target proteins and assess the stability of the protein-ligand complex. frontiersin.orgbohrium.com

ADME/Tox Prediction : In silico models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) are essential for early-stage drug discovery. nih.gov Applying these models to the target compound and its derivatives can help prioritize which molecules to synthesize and test experimentally.

The synergy between computational prediction and experimental validation is crucial. For example, predicted binding modes from docking studies should be confirmed by co-crystallization and biophysical binding assays.

| Computational Method | Application Area | Validation Approach |